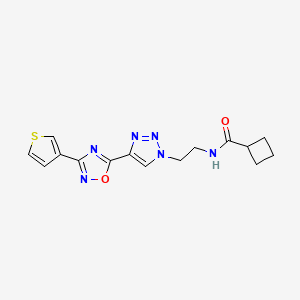
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that combines multiple functional groups. The structure includes a thiophene ring, an oxadiazole moiety, a triazole ring, and a cyclobutanecarboxamide group. This compound’s multifaceted nature makes it valuable for various scientific applications, particularly in drug discovery and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the construction of the thiophene ring, followed by the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving nitrile oxides and nitriles.
Triazole Formation: : The triazole ring is introduced using a Huisgen cycloaddition reaction between an alkyne and an azide.
Linking: : The thiophene-oxadiazole system is linked to the triazole via an ethylene bridge formed through alkylation.
Cyclobutanecarboxamide Group:
Industrial Production Methods
In an industrial setting, this compound might be synthesized using automated systems that ensure high yield and purity. The process involves:
Reactant Preparation: : Sourcing and purifying starting materials.
Reaction Optimization: : Scaling up the reactions with optimal conditions (temperature, pressure, catalysts).
Purification: : Using techniques such as chromatography and recrystallization to obtain the final compound in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the thiophene and triazole rings.
Reduction: : Reduction can occur primarily at the oxadiazole moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the thiophene and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, with catalysts like palladium or copper salts.
Major Products
Oxidation Products: : Sulfoxides and sulfones from the thiophene ring.
Reduction Products: : Reduced forms of the oxadiazole ring.
Substitution Products: : Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions.
Biology
Drug Discovery: : Potential pharmacophore for designing new drugs targeting various biological pathways.
Biomolecular Probes: : Utilized in labeling and tracking biological molecules.
Medicine
Antimicrobial Agents: : Exhibits properties that can be harnessed for developing new antibiotics.
Cancer Research:
Industry
Materials Science: : Used in developing new polymers and materials with specific properties.
Agricultural Chemicals:
Mécanisme D'action
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets via hydrogen bonding, hydrophobic interactions, and π-π stacking, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)hexanamide
Uniqueness
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide group, which introduces a unique ring strain and rigidity, potentially enhancing its binding affinity and specificity for biological targets compared to similar compounds with different aliphatic groups.
Propriétés
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-14(10-2-1-3-10)16-5-6-21-8-12(18-20-21)15-17-13(19-23-15)11-4-7-24-9-11/h4,7-10H,1-3,5-6H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRCMJDJQMWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
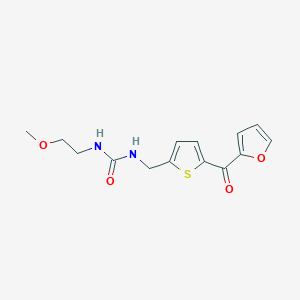
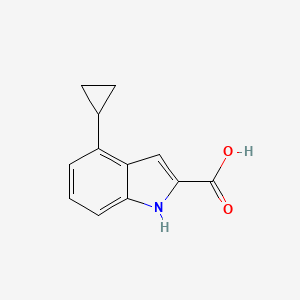

![N-(1,3-benzothiazol-2-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2730279.png)
![6-ethyl 3-methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2730281.png)
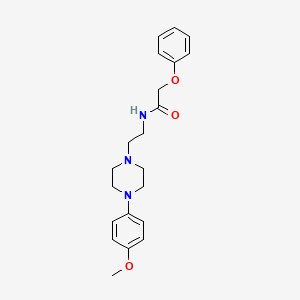
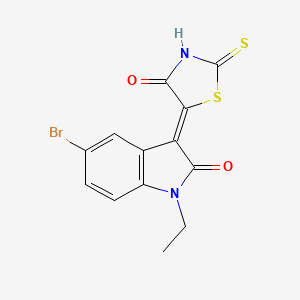
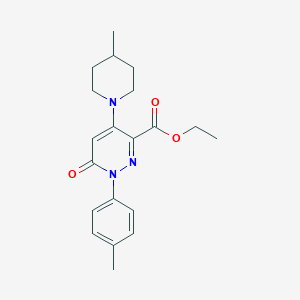
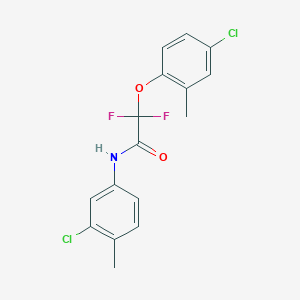
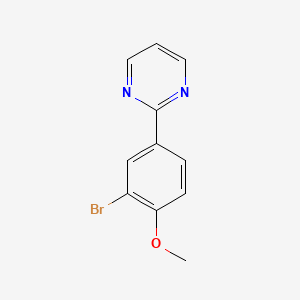
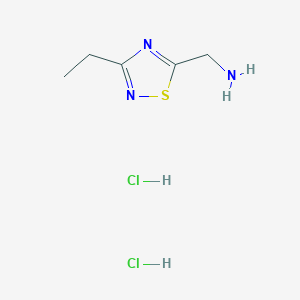
![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![4-benzyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2730297.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2730298.png)
